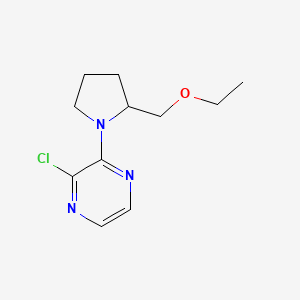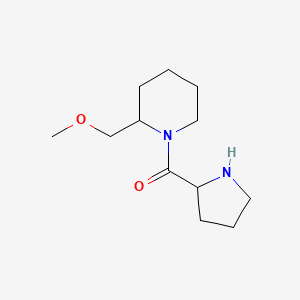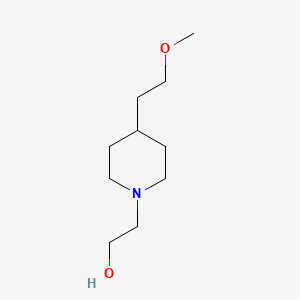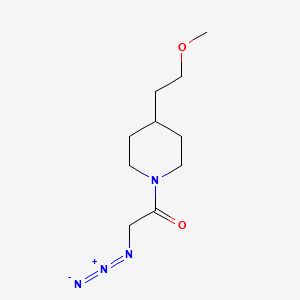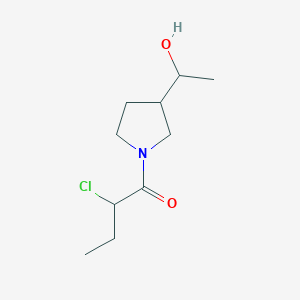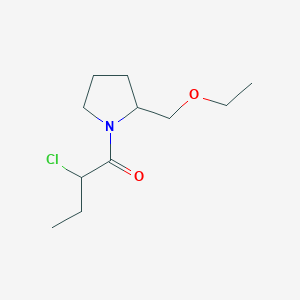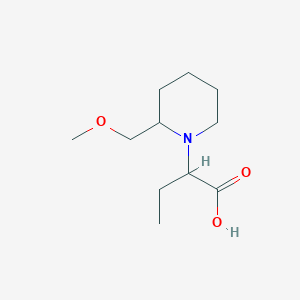
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
説明
The compound “2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The structure of this compound seems to include a pyrrolidine ring attached to a propanone group with a chlorine atom and a hydroxyethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Pyrrolidine derivatives generally have good solubility due to the presence of the polar nitrogen atom .科学的研究の応用
Synthesis and Derivatization
- 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, a novel hydrochloride salt of cathinone, has been identified and examined using spectroscopic methods including GC-MS, IR, NMR, and electronic absorption spectroscopy. This compound is part of a study focusing on the identification and derivatization of cathinones, showcasing its relevance in forensic science (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Characterization
- The compound has been part of pharmacological research, specifically in the context of κ-opioid receptor (KOR) antagonists. A study details a novel KOR antagonist, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which showed potential in treating depression and addiction disorders. This research demonstrates the compound's relevance in understanding and developing new treatments for mental health and addiction (Grimwood et al., 2011).
Quantum Chemical Investigation
- The compound has been investigated through DFT and quantum chemical calculations, focusing on molecular properties like highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy. Such studies are crucial for understanding the electronic properties of the compound and its potential applications in various fields, including materials science (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Crystal Structure Analysis
- Crystal structure analysis of derivatives of pyrrolidin-2-one, such as (E)-2,3-dichloro-1-(pyrrolidin-2-ylidene)-Δ2-pyrrolinium bromide, has been conducted. This kind of research is essential in the field of crystallography and material science for understanding the molecular arrangement and properties of such compounds (Suddath, Baillie, Bertrand, & Dyer, 1971).
Synthesis of Derivatives
- Various derivatives of pyrrolidin-2-one, such as 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, have been synthesized and evaluated for their α1 receptor antagonistic activity. This highlights the compound's significance in synthesizing new molecules with potential therapeutic applications (Hon, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-6(10)9(13)11-5-3-4-8(11)7(2)12/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMROIWVYUYRYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



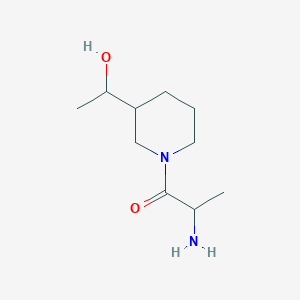
![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)
![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)

